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Abstract

5,6-Methylenedioxy-2-aminoindane (MDAI) is a psychoactive substance of the aminoindane
class, structurally related to MDMA. Developed in the 1990s by a research team led by David
E. Nichols at Purdue University, it has been investigated for its unique pharmacological profile
as a selective serotonin and norepinephrine releasing agent with reportedly reduced
serotonergic neurotoxicity compared to MDMA.[1] This technical guide provides a
comprehensive overview of the core synthesis pathway of MDALI, including detailed
experimental protocols for key transformations, a summary of quantitative analytical data, and
visualizations of the synthetic workflow.

Introduction

MDAI, or 5,6-methylenedioxy-2-aminoindane, emerged from research focused on developing
non-neurotoxic analogues of 3,4-methylenedioxyamphetamine (MDA) and 3,4-
methylenedioxymethamphetamine (MDMA).[1] Its rigid indane structure differentiates it from
the more flexible phenethylamine backbone of MDMA, leading to a distinct pharmacological
profile. This guide details the established synthetic route to MDAI, providing a technical
resource for researchers in medicinal chemistry and drug development.
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Synthesis Pathway Overview

The most commonly cited synthesis of MDAI commences with 3-(3,4-
methylenedioxyphenyl)propionic acid.[1][2] The pathway involves a three-step sequence:

« Intramolecular Friedel-Crafts Acylation: The starting propiophenic acid is first converted to its
corresponding acid chloride, which then undergoes an intramolecular cyclization to yield the
key intermediate, 5,6-methylenedioxy-1-indanone.

e Oximation: The 1-indanone is then reacted with an oximating agent, such as amyl nitrite, to
form 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone.

» Reduction: Finally, the hydroxyimino ketone (oxime) is reduced to the target primary amine,
5,6-methylenedioxy-2-aminoindane.

The following sections provide detailed experimental protocols for each of these key
transformations.

Experimental Protocols

While the original synthesis by Nichols et al. is frequently referenced, detailed experimental
procedures with specific yields are not always reported in secondary literature.[3] The following
protocols are based on established chemical transformations analogous to those in the MDAI
synthesis.

Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone

This step involves the conversion of 3-(3,4-methylenedioxyphenyl)propionic acid to its acid
chloride, followed by an intramolecular Friedel-Crafts acylation.

Protocol:

e Acid Chloride Formation: To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a
dry, inert solvent such as dichloromethane, add an excess of a chlorinating agent (e.g.,
thionyl chloride or oxalyl chloride) at 0 °C. Allow the reaction to stir at room temperature until
the evolution of gas ceases. Remove the excess chlorinating agent and solvent under
reduced pressure to yield the crude acid chloride.
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 Intramolecular Cyclization: Dissolve the crude acid chloride in a suitable solvent for Friedel-
Crafts reactions (e.g., dichloromethane or nitrobenzene). Cool the solution to 0 °C and add a
Lewis acid catalyst, such as aluminum chloride, portion-wise. After the addition is complete,
allow the reaction mixture to warm to room temperature and stir until the reaction is complete
(monitored by TLC).

o Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice
and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous
layer with the organic solvent. Combine the organic layers, wash with water, saturated
sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude 5,6-methylenedioxy-1-
indanone can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(hydroxyimino)-5,6-
methylenedioxy-1-indanone

This step involves the oximation of the ketone functionality of the 1-indanone intermediate.
Protocol:

e Reaction Setup: Dissolve 5,6-methylenedioxy-1-indanone in a suitable alcohol, such as
methanol. Add a source of acid, typically hydrochloric acid.

» Oximation: To the stirred solution, add amyl nitrite dropwise at a controlled temperature (e.g.,
room temperature). The reaction progress can be monitored by the formation of a precipitate
or by TLC.

« Isolation and Purification: After the reaction is complete, the resulting precipitate of 2-
(hydroxyimino)-5,6-methylenedioxy-1-indanone can be collected by filtration. Wash the solid
with a cold solvent to remove impurities. The product can be further purified by
recrystallization if necessary.

Step 3: Synthesis of 5,6-Methylenedioxy-2-aminoindane
(MDAI)
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The final step is the reduction of the oxime to the corresponding primary amine. Catalytic
hydrogenation is a common method for this transformation.

Protocol:

Hydrogenation: In a hydrogenation vessel, dissolve 2-(hydroxyimino)-5,6-methylenedioxy-1-
indanone in a suitable solvent, such as glacial acetic acid. Add a catalytic amount of a
hydrogenation catalyst, for example, palladium on carbon (Pd/C). A catalytic amount of
sulfuric acid may also be added.[1]

Reaction: Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The
reaction is typically run at room temperature or with gentle heating until the uptake of
hydrogen ceases.

Work-up and Isolation: After the reaction is complete, filter the mixture to remove the
catalyst. The solvent is then removed under reduced pressure. The residue is dissolved in
water and basified with a suitable base (e.g., sodium hydroxide) to precipitate the free base
of MDA

Purification and Salt Formation: The crude MDAI freebase can be extracted into an organic
solvent, dried, and the solvent evaporated. For purification and stability, the freebase is often
converted to a salt, such as the hydrochloride salt, by dissolving it in a suitable solvent (e.qg.,
isopropanol) and adding a solution of hydrochloric acid. The resulting crystalline salt can be

collected by filtration and dried.

Data Presentation

The following tables summarize the available quantitative data for MDAI and its key synthetic
intermediates.

Table 1: Physical and Analytical Data of MDAI and Intermediates
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Molecular
Compound
Formula

Molar Mass ( Melting Point
Appearance
g/mol) (°C)

3-(3,4-
Methylenediox

Y P C10H1004
henyl)propionic

acid

194.18 Solid 85-88

5,6-
Methylenedioxy- C10HsO3

1-indanone

176.17 Solid 162-166

2-

(hydroxyimino)-5,

6- C10H7NO4
methylenedioxy-

1-indanone

205.17 Solid N/A

5,6-
Methylenedioxy-

o C10H11NO2
2-aminoindane

(MDAI)

177.20 White Powder N/A

5,6-
Methylenedioxy-

o C10H12CINO2
2-aminoindane

HCI

213.66 Crystalline Solid N/A

N/A: Data not readily available in the searched literature.

Table 2: Spectroscopic Data for Key Compounds
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'H NMR (CDCIs, & 3C NMR (CDCls, &
Compound GC-MS (m/z)

ppm) ppm)

205.5,152.2, 148.1,
_ 7.08 (s, 1H), 6.89 (s,
5,6-Methylenedioxy-1- 142.8, 126.8, 107.9,

) 1H), 6.02 (s, 2H), 3.05 176 (M+), 148, 120
indanone 105.1, 101.8, 36.4,
(t, 2H), 2.68 (t, 2H)
25.9
6.66 (s, 2H), 5.88 (s,
5,6-Methylenedioxy-2-  2H), 3.55-3.65 (m, 146.4, 134.2, 105.5, 177 (M+), 160, 131,
aminoindane (MDAI) 1H), 3.05 (dd, 2H), 100.7,52.1, 40.2 104

2.55 (dd, 2H)

Note: NMR data is based on reported values and may vary slightly depending on the solvent
and instrument used.[4]
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Caption: Synthetic route to 5,6-Methylenedioxy-2-aminoindane (MDAI).

Experimental Workflow
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Caption: General experimental workflow for the synthesis of MDA
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Conclusion

The synthesis of 5,6-Methylenedioxy-2-aminoindane is a well-established, multi-step process
that is accessible to researchers with a background in organic synthesis. This guide provides a
foundational understanding of the synthetic pathway and the key transformations involved.
Further research into optimizing reaction conditions and yields may be beneficial for efficient
production for pharmacological and toxicological studies. The provided analytical data serves
as a reference for the characterization of the final product and its intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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